Phosphoric acid, isodecyl ester, potassium salt

CAS No.: 68389-40-2

Cat. No.: VC17156844

Molecular Formula: C10H21K2O4P

Molecular Weight: 314.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68389-40-2 |

|---|---|

| Molecular Formula | C10H21K2O4P |

| Molecular Weight | 314.44 g/mol |

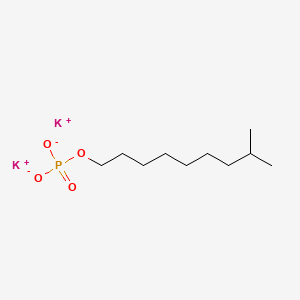

| IUPAC Name | dipotassium;8-methylnonyl phosphate |

| Standard InChI | InChI=1S/C10H23O4P.2K/c1-10(2)8-6-4-3-5-7-9-14-15(11,12)13;;/h10H,3-9H2,1-2H3,(H2,11,12,13);;/q;2*+1/p-2 |

| Standard InChI Key | NCZSRRBODSIEAI-UHFFFAOYSA-L |

| Canonical SMILES | CC(C)CCCCCCCOP(=O)([O-])[O-].[K+].[K+] |

Introduction

Chemical Identity and Structural Characteristics

Phosphoric acid, isodecyl ester, potassium salt is a synthetic organophosphate with the molecular formula C₁₀H₂₁K₂O₄P and a molecular weight of 314.44 g/mol. Its IUPAC name, dipotassium 8-methylnonyl phosphate, reflects the branched isodecyl chain (8-methylnonyl) esterified to a phosphate group, neutralized by potassium ions. The compound’s amphiphilic nature arises from the hydrophobic alkyl chain and hydrophilic phosphate head, enabling surfactant behavior .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 68758-78-1 | |

| Molecular Formula | C₁₀H₂₁K₂O₄P | |

| IUPAC Name | Dipotassium 8-methylnonyl phosphate | |

| SMILES Notation | CC(C)CCCCCCCOP(=O)([O-])[O-].[K+].[K+] | |

| PubChem CID | 111569 |

Synthesis and Manufacturing Processes

Industrial production involves a two-step protocol:

-

Esterification: Phosphoric acid reacts with isodecyl alcohol under acidic catalysis to form the monoester.

-

Neutralization: The acidic ester is treated with potassium hydroxide, yielding the potassium salt.

This method ensures high purity (>95%), critical for applications requiring consistent surfactant performance. Alternatives such as isooctyl phosphate, potassium salt (CAS 68647-19-8) employ similar neutralization steps but differ in alcohol feedstock, affecting branching and molecular weight .

Physicochemical Properties

The compound exists as a white to off-white powder with hygroscopic tendencies, requiring anhydrous storage. Its solubility profile includes:

-

Water: Highly soluble due to ionic phosphate groups.

Surface tension reduction measurements indicate a critical micelle concentration (CMC) of 0.1–0.5 mM, comparable to sodium lauryl sulfate but with enhanced salt tolerance . Thermal stability extends to 150°C, beyond which decomposition into potassium phosphate and olefins occurs.

| Surfactant | CMC (mM) | Salt Tolerance |

|---|---|---|

| Isodecyl phosphate, K+ salt | 0.3 | High |

| Sodium lauryl sulfate | 1.4 | Moderate |

| Cetyl phosphate, K+ salt | 0.2 | High |

Future Research Directions

-

Long-term ecotoxicology: Impact on aquatic invertebrates.

-

Advanced formulations: Nanoemulsion stabilization using mixed surfactant systems.

-

Green synthesis: Enzyme-catalyzed esterification to reduce energy use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume